7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C15H18BrNO4 |
|---|---|
Molecular Weight |
356.21 g/mol |
IUPAC Name |
7-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
ZBYOMNPRKPSGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indene derivative, followed by the introduction of the tert-butoxycarbonyl-protected amino group. The final step involves the carboxylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while reduction and oxidation reactions can produce alcohols, ketones, or other oxidized forms.
Scientific Research Applications
7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amino group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- CAS No.: 1414958-70-5
- Molecular Formula: C₁₄H₁₈BrNO₂
- Key Differences : Bromine at position 6 instead of 7; lacks the carboxylic acid group.
- Implications : Positional isomerism affects electronic distribution and steric interactions. The absence of a carboxylic acid reduces polarity, limiting solubility in polar solvents .
4-Bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid
Functional Group Variations
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid
- CAS No.: 214139-26-1 (related analog without bromine)
- Molecular Formula: C₁₅H₁₉NO₄
- Key Differences : Lacks bromine at position 5.
- Implications : Lower molecular weight (277.32 g/mol) and reduced halogen-mediated reactivity. The absence of bromine simplifies synthesis but limits utility in halogen-bonding applications .
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- CAS No.: 1311994-14-5
- Molecular Formula: C₁₄H₁₈BrNO₂
- Key Differences : Lacks carboxylic acid group.
Structural Isomers and Derivatives
3-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic Acid
- Key Differences: Amino and carboxylic acid groups at position 3 instead of 1.
- Implications : Altered spatial arrangement may affect interactions with biological targets or crystallization behavior .
7-Bromo-2-methyl-1-indanone
Physicochemical Properties
| Property | Target Compound | Non-Brominated Analog | 6-Bromo Isomer | Fluorinated Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 356.22 | 277.32 | 312.20 | 374.20 |
| Key Functional Groups | Br, Boc, COOH | Boc, COOH | Br, Boc | Br, F, Boc, COOH |
| Solubility (Predicted) | Moderate in DMSO | High in polar solvents | Low in water | Moderate in DMF |
Biological Activity
7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 1788044-06-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is , with a molecular weight of approximately 356.22 g/mol. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) group, and an indene structure, which may influence its reactivity and interactions in biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on related indene derivatives have shown significant inhibition against various bacterial strains and fungi. The presence of the bromine atom may enhance this activity due to its electronegative nature, potentially affecting the compound's interaction with microbial membranes.
Antioxidant Activity
The antioxidant potential of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can be inferred from studies on related carboxylic acids. These compounds often demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.
Case Studies
- In Vitro Studies : A study evaluated the antioxidant activity of various indene derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited notable scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Synthesis and Characterization : The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid was reported in several publications, highlighting its utility as an intermediate in pharmaceutical synthesis. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the compound.
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the biological activity of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid. Below is a table summarizing the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
